1,4-Dibromo-2,5-diethoxybenzene
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Overview
Description
1,4-Dibromo-2,5-diethoxybenzene is an organic compound with the molecular formula C10H12Br2O2 It is a derivative of benzene, where two bromine atoms and two ethoxy groups are substituted at the 1,4 and 2,5 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dibromo-2,5-diethoxybenzene can be synthesized through the bromination of 2,5-diethoxybenzene. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as acetic acid. The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the desired positions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve a continuous flow process to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production scale and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 1,4-Dibromo-2,5-diethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding dihydroxy derivative.
Common Reagents and Conditions:
Substitution: Reagents such as sodium amide (NaNH2) or thiourea can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Substitution: Formation of 1,4-diamino-2,5-diethoxybenzene or 1,4-dithio-2,5-diethoxybenzene.
Oxidation: Formation of 1,4-dibromo-2,5-diformylbenzene.
Reduction: Formation of 1,4-dihydroxy-2,5-diethoxybenzene.
Scientific Research Applications
1,4-Dibromo-2,5-diethoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of novel polymers and materials with specific electronic properties.
Pharmaceuticals: The compound is explored for its potential use in drug development and medicinal chemistry.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 1,4-dibromo-2,5-diethoxybenzene involves its interaction with molecular targets through its bromine and ethoxy substituents. The bromine atoms can participate in halogen bonding, while the ethoxy groups can engage in hydrogen bonding and van der Waals interactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways.
Comparison with Similar Compounds
1,4-Dibromo-2,5-dimethoxybenzene: Similar structure but with methoxy groups instead of ethoxy groups.
1,4-Dibromo-2,5-dimethylbenzene: Similar structure but with methyl groups instead of ethoxy groups.
1,4-Dibromo-2,5-dihydroxybenzene: Similar structure but with hydroxy groups instead of ethoxy groups.
Uniqueness: 1,4-Dibromo-2,5-diethoxybenzene is unique due to the presence of ethoxy groups, which impart different electronic and steric properties compared to methoxy, methyl, or hydroxy groups
Properties
IUPAC Name |
1,4-dibromo-2,5-diethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2O2/c1-3-13-9-5-8(12)10(14-4-2)6-7(9)11/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZPWMNAQFXRCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1Br)OCC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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